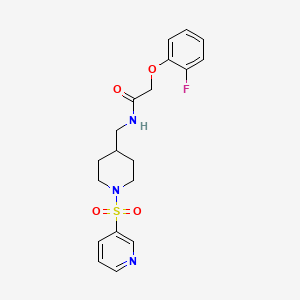
2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of acetamides and has been synthesized using various methods.
科学的研究の応用
Pharmacological Characterization of κ-Opioid Receptor Antagonists
Compounds with structures related to the specified acetamide derivative have been investigated for their affinity and selectivity towards κ-opioid receptors (KORs), showing potential for treating depression and addiction disorders. For example, Grimwood et al. (2011) studied a novel KOR antagonist demonstrating high affinity for human, rat, and mouse KORs, indicating its potential in antidepressant-like efficacy and stress-attenuating effects (Grimwood et al., 2011).
Quantum Chemical and Molecular Dynamics Simulations
The corrosion inhibition properties of piperidine derivatives on iron have been explored through quantum chemical calculations and molecular dynamics simulations by Kaya et al. (2016). This study indicates the potential application of such derivatives in protecting metals from corrosion, highlighting the importance of understanding molecular interactions with metal surfaces (Kaya et al., 2016).
Chemosensor Development for Zn2+ Detection
Piperidine and pyridine derivatives have been synthesized and evaluated for their ability to detect and quantify Zn2+ ions in biological and aqueous samples. Park et al. (2015) developed a chemosensor that showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its utility in monitoring Zn2+ concentrations in living cells and environmental samples (Park et al., 2015).
Synthesis and Antiproliferative Activity of Pyridine-Linked Thiazole Derivatives
Alqahtani et al. (2020) synthesized pyridine-thiazole compounds and evaluated their cytotoxicity against various cancer cell lines, revealing promising anticancer activity. This research exemplifies the potential therapeutic applications of pyridine derivatives in oncology (Alqahtani et al., 2020).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c20-17-5-1-2-6-18(17)27-14-19(24)22-12-15-7-10-23(11-8-15)28(25,26)16-4-3-9-21-13-16/h1-6,9,13,15H,7-8,10-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZNNSJPDFABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)
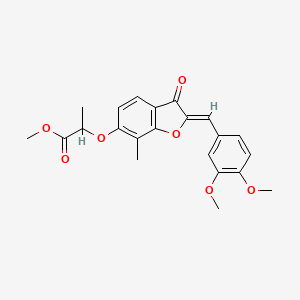
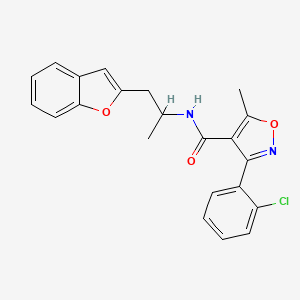
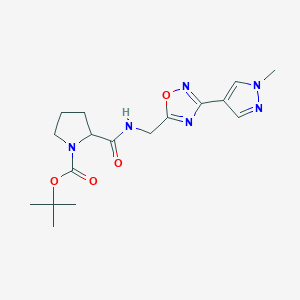
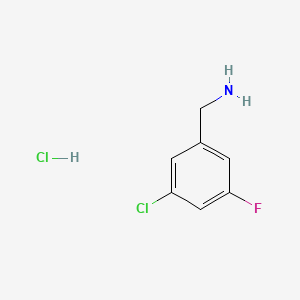
![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)
![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)
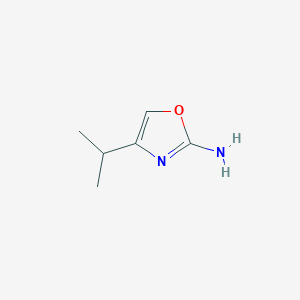
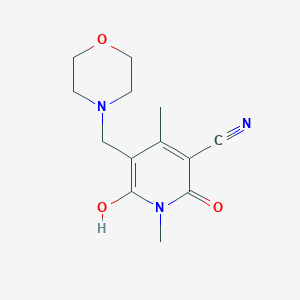
![N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2475187.png)
![N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide](/img/structure/B2475188.png)
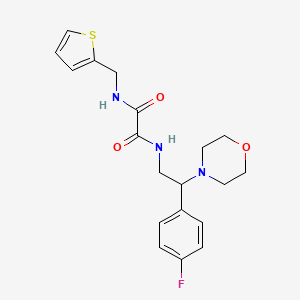
![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)
